molecular formula C9H12ClNO B6181682 5-(propan-2-yl)pyridine-3-carbaldehyde hydrochloride CAS No. 2613389-33-4

5-(propan-2-yl)pyridine-3-carbaldehyde hydrochloride

Cat. No.: B6181682
CAS No.: 2613389-33-4
M. Wt: 185.7
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Description

5-(Propan-2-yl)pyridine-3-carbaldehyde hydrochloride is a chemical compound with the molecular formula C9H11NO·HCl. It is also known by its IUPAC name, 5-isopropylnicotinaldehyde hydrochloride. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is typically found in a powdered form and is used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)pyridine-3-carbaldehyde hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-(propan-2-yl)pyridine-3-carbaldehyde.

    Reaction with Hydrochloric Acid: The aldehyde is then reacted with hydrochloric acid to form the hydrochloride salt.

The reaction conditions often involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)pyridine-3-carbaldehyde hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Propan-2-yl)pyridine-3-carbaldehyde hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(propan-2-yl)pyridine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylpyridine-3-carbaldehyde hydrochloride
  • 5-Ethylpyridine-3-carbaldehyde hydrochloride
  • 5-Butylpyridine-3-carbaldehyde hydrochloride

Uniqueness

5-(Propan-2-yl)pyridine-3-carbaldehyde hydrochloride is unique due to the presence of the isopropyl group at the 5-position of the pyridine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

2613389-33-4

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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